Acetic acid; tetrabutylammonium ion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

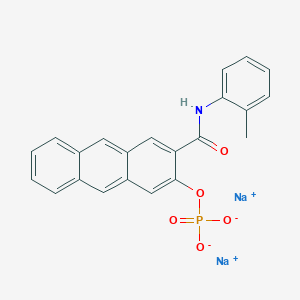

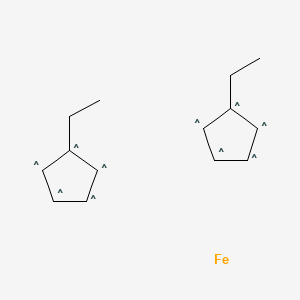

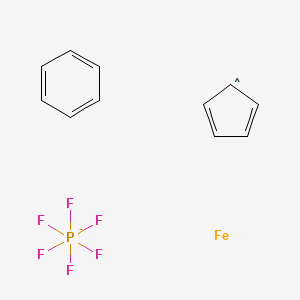

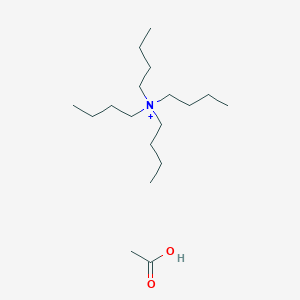

Acetic acid; tetrabutylammonium ion is a compound that combines acetic acid with the tetrabutylammonium ion. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its sour taste and pungent smell. Tetrabutylammonium ion, on the other hand, is a quaternary ammonium ion with the formula (C₄H₉)₄N⁺. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

The preparation of acetic acid; tetrabutylammonium ion typically involves a multi-step synthesis process. One common method starts with the reaction of tributylamine with a butyl halide in an aprotic polar organic solvent to form tetrabutylammonium halide. This intermediate is then reacted with an alkali metal hydroxide in an alcohol to produce tetrabutylammonium hydroxide. Finally, tetrabutylammonium hydroxide is reacted with acetic acid in the alcohol to yield tetrabutylammonium acetate .

Chemical Reactions Analysis

Acetic acid; tetrabutylammonium ion undergoes various chemical reactions, including:

Oxidation: It can oxidize primary aliphatic alcohols to form corresponding aldehydes.

Catalysis: It acts as a mild, soluble base in Sonogashira reactions and Heck arylation.

Scientific Research Applications

Acetic acid; tetrabutylammonium ion has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid; tetrabutylammonium ion involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. For example, in oxidation reactions, it forms a complex with the substrate, which then undergoes slow decomposition to generate reactive intermediates . Additionally, it acts as a pH-gated potassium ion channel, changing the cytosolic pH to open the channel .

Comparison with Similar Compounds

Acetic acid; tetrabutylammonium ion can be compared with other similar compounds such as:

Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in substitution reactions.

Tetrabutylammonium hydroxide: Used in the preparation of other tetrabutylammonium salts.

Tetrabutylammonium nitrate: Used in various organic synthesis reactions.

These compounds share similar properties but differ in their specific applications and reactivity. This compound is unique due to its combination of acetic acid and tetrabutylammonium ion, making it particularly effective in certain catalytic and substitution reactions.

Properties

Molecular Formula |

C18H40NO2+ |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

acetic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1; |

InChI Key |

MCZDHTKJGDCTAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)